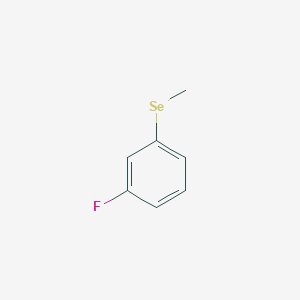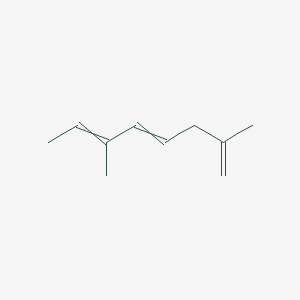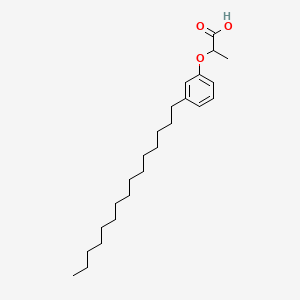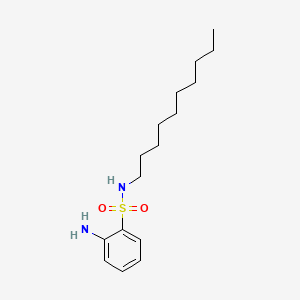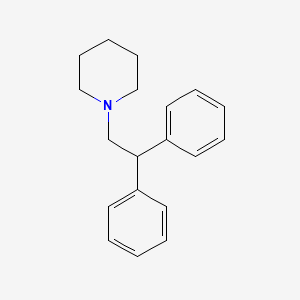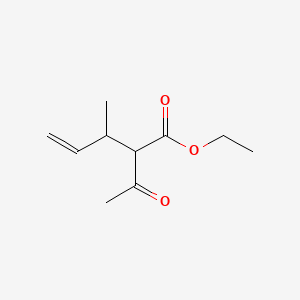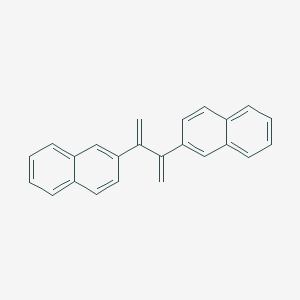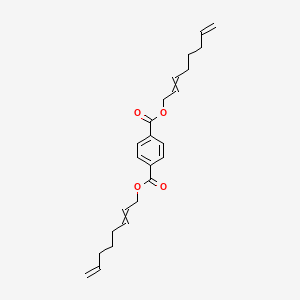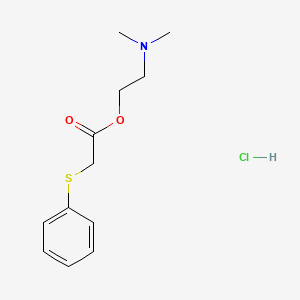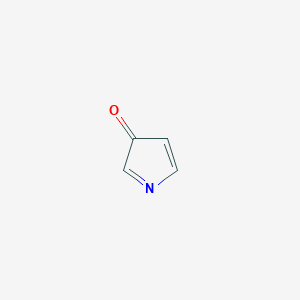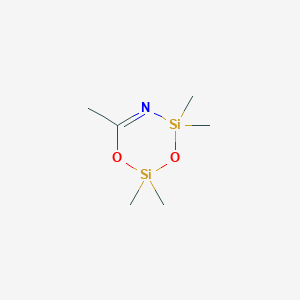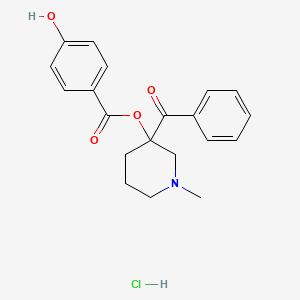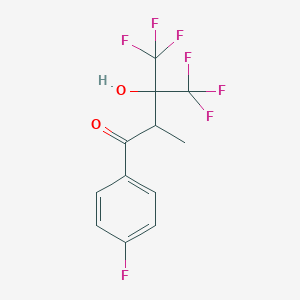
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one typically involves the Claisen rearrangement of CF3-containing bisallyl ethers. This process is mediated by a base, such as diazabicyclo[5.4.0]undec-7-ene (DBU), under toluene reflux conditions . The electron-withdrawing CF3 group plays a crucial role in facilitating the proton shift and subsequent isomerization to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-1-butanamine: Another fluorinated compound with similar electron-withdrawing properties.
4,4,4-Trifluoro-1,3-diphenyl-1-(prop-2-en-1-yloxy)but-1-ene: A related compound used in similar synthetic applications.
Eigenschaften
CAS-Nummer |
34844-25-2 |
|---|---|
Molekularformel |
C12H9F7O2 |
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H9F7O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3 |
InChI-Schlüssel |
GDHHBYAWFWLHMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


